![molecular formula C14H12N6O5S3 B15104671 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104671.png)
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features both benzothiadiazole and benzoxadiazole moieties. These structures are known for their electron-withdrawing properties, making the compound valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps:
Formation of Benzothiadiazole and Benzoxadiazole Units: The benzothiadiazole unit can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding a high percentage. The benzoxadiazole unit can be synthesized through similar methods involving the reaction of appropriate precursors with thionyl chloride.
Coupling Reaction: The final step involves coupling the sulfonylated benzothiadiazole and benzoxadiazole units through an amine linkage, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl groups.
Reduction: Reduction reactions can convert the sulfonyl groups back to thiols or sulfides.
Substitution: The aromatic rings in the benzothiadiazole and benzoxadiazole units can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its strong electron-withdrawing properties, which can enhance fluorescence.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with electron-rich sites in biological molecules, making it useful as a probe or therapeutic agent.
Pathways Involved: It can modulate electron transfer pathways, which are crucial in various biochemical processes.
相似化合物的比较
Similar Compounds
2,1,3-Benzothiadiazole: Shares the benzothiadiazole unit but lacks the benzoxadiazole moiety.
4-Aminobenzo-2,1,3-thiadiazole: Contains an amino group instead of the sulfonyl group.
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A simpler derivative with a glycine moiety.
Uniqueness
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both benzothiadiazole and benzoxadiazole units, which confer distinct electronic properties and make it highly versatile for various applications.
属性
分子式 |
C14H12N6O5S3 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H12N6O5S3/c21-27(22,11-5-1-3-9-13(11)18-25-17-9)15-7-8-16-28(23,24)12-6-2-4-10-14(12)20-26-19-10/h1-6,15-16H,7-8H2 |
InChI 键 |
XIQXFMSFMNNANI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


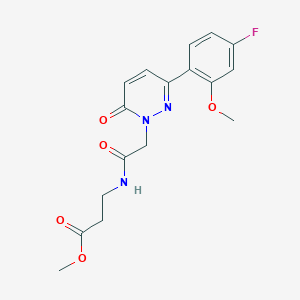
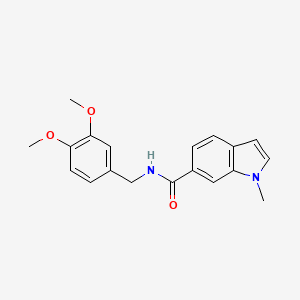
![methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate](/img/structure/B15104604.png)
![Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B15104606.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104609.png)
methanone](/img/structure/B15104617.png)
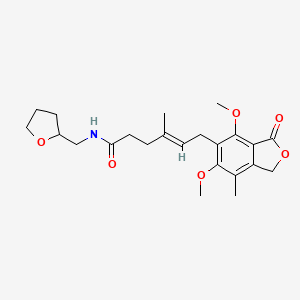
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B15104626.png)
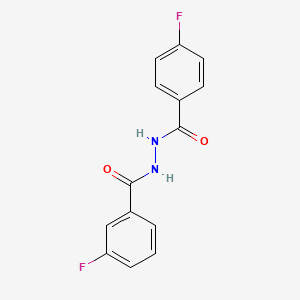
![4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15104651.png)
![3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B15104654.png)
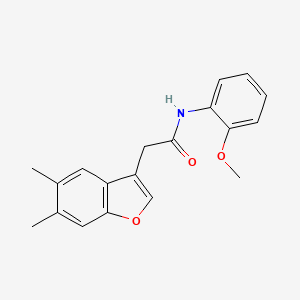
![3-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15104673.png)
![(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15104675.png)
